molecular formula C8H14O2 B1310758 ethyl (2E)-4-methylpent-2-enoate CAS No. 15790-86-0

ethyl (2E)-4-methylpent-2-enoate

Cat. No.: B1310758
CAS No.: 15790-86-0
M. Wt: 142.2 g/mol
InChI Key: GNDHNYOKGXAMOS-AATRIKPKSA-N
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Description

Ethyl (2E)-4-methylpent-2-enoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Crystal Packing and Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate showcases unique crystal packing through rare N⋯π interaction, alongside two C–H⋯N and two C–H⋯O hydrogen bonds, forming a zigzag double-ribbon structure. This demonstrates the compound's potential in understanding non-covalent interactions in crystal engineering (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Spectral and DFT/B3LYP Analysis

Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate underwent spectral, DFT/B3LYP, and molecular docking analyses, revealing insights into its structure and potential as a cancer treatment inhibitor due to its binding energy with the c-MET protein. Such analyses illustrate the compound's application in drug discovery and molecular design (Y. Sert et al., 2020).

Chemical Synthesis and Reactions

The synthesis of unnatural α-amino acid derivatives via a three-component coupling method utilizing an allylpalladium umpolung was achieved, showing the compound's versatility in creating highly substituted unnatural α-amino esters. This method highlights its potential in synthetic organic chemistry and drug synthesis (C. D. Hopkins & H. Malinakova, 2007).

Natural Product Isolation

New alkyl (E)-5-(methylsulfinyl) pent-4-enoates were isolated from Raphanus sativus seeds, emphasizing the compound's relevance in natural product chemistry and the potential for discovering novel bioactive molecules (Shaohua Yu et al., 2020).

Molecular Docking and Drug Development

The compound's structure has been leveraged in molecular docking studies, showcasing its utility in identifying binding affinities with proteins, which is crucial for drug development and understanding molecular interactions within biological systems (Y. Sert et al., 2020).

Properties

IUPAC Name

ethyl (E)-4-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHNYOKGXAMOS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302925
Record name Ethyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-86-0, 2351-97-5
Record name Ethyl (2E)-4-methyl-2-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15790-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)-4-methylpent-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.242.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pentenoic acid, 4-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

On the other hand, the isomerization of ethyl 4-methyl-4-pentenoate to ethyl tratis-4-methyl-2-pentenoate is not favored thermodynamically. In fact the equilibrium distribution of isomers at 25° C. is as follows: ethyl 4-methyl-3-pentenoate (90%) and ethyl 4-methyl-2-pentenoate (10%). Despite this adverse equilibrium, ethyl 4- methyl-trans-2-pentenoate is obtained in 90% yield using the process of the present invention. The isomerization of ethyl 4-methyl-4-pentenoate also shows that this method accommodates the isomerization of olefin-esters that contain a tertiary carbon.
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